molecular formula C20H20ClN3O3S2 B2508436 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 905678-36-6

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2508436
CAS No.: 905678-36-6
M. Wt: 449.97
InChI Key: SFKQFPASHWZGHZ-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 5-chloro and 4-methyl substituents.

    Sulfonylation: The piperidine ring is sulfonylated using a sulfonyl chloride reagent to form the piperidine-1-sulfonyl group.

    Amidation: Finally, the benzothiazole derivative is coupled with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Sulfonyl Benzamides: Compounds with similar sulfonyl and benzamide groups but different core structures.

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-16(21)9-10-17-18(13)22-20(28-17)23-19(25)14-5-7-15(8-6-14)29(26,27)24-11-3-2-4-12-24/h5-10H,2-4,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKQFPASHWZGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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